
4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
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Overview
Description
4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzoyl chloride with 4-oxo-2-phenyl-4H-chromen-6-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Based on the search results provided, here's what is known about the applications of compounds related to "4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide":
General Information
Related Compounds and Applications
While there isn't specific information on "this compound", the search results provide information on related compounds with similar structures and some potential applications.
- Chromen Derivatives:
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Anti-inflammatory Agents:
- Certain synthesized compounds, such as (2′-fluoro-[1,1′-biphenyl]-4-yl)(2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone (PYZ44), 3′-bromo-[1,1′-biphenyl]-4-yl)(2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone (PYZ45), and 2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)(4′-methoxy-[1,1′-biphenyl]-4-yl)methanone (PYZ46), have demonstrated anti-inflammatory and antioxidant activity .
- Anti-Cancer Activity:
Data Table (based on related compounds)
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide: shares structural similarities with other chromen-4-one derivatives, such as flavones and isoflavones.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1’-biphenyl-2-sulfonamide: is another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has gained attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromen-4-one core, characterized by a fused benzene and pyrone ring system. Its molecular formula is C26H23NO3, and it has a molecular weight of 413.46 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways .
- Antioxidant Activity : The antioxidant properties are thought to arise from its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Cell Signaling Modulation : It may modulate various signaling pathways, including the NF-kB pathway, which is crucial in regulating immune responses and inflammation.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) cells with IC50 values indicating effective dose-response relationships .
Anti-inflammatory Effects
Studies have shown that this compound can significantly reduce inflammation markers in vitro and in vivo models. For instance, it has been observed to lower levels of pro-inflammatory cytokines in treated macrophages .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays, such as DPPH radical scavenging activity. Results indicated a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative damage .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Effects : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to apoptosis via the activation of caspase pathways. This indicates its potential as a therapeutic agent in cancer treatment.
- Anti-inflammatory Mechanisms : In a model of acute inflammation, administration of the compound resulted in decreased edema formation and lower levels of inflammatory mediators compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
4-tert-butyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-18(10-12-19)25(29)27-20-13-14-23-21(15-20)22(28)16-24(30-23)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAFDYISKRFALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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